molecular formula C16H19NO B3110510 4-(6-Methoxynaphthalen-2-YL)piperidine CAS No. 180161-06-2

4-(6-Methoxynaphthalen-2-YL)piperidine

Cat. No. B3110510
CAS RN: 180161-06-2
M. Wt: 241.33 g/mol
InChI Key: BRMUGIJSYFRNGN-UHFFFAOYSA-N
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Description

“4-(6-Methoxynaphthalen-2-YL)piperidine” is a compound that has been synthesized and evaluated for potential antibacterial activity . It is a derivative of naproxen .


Synthesis Analysis

The compound was synthesized by a reaction between 2,2-diphenylethan-1-amine and naproxen . The synthesis process was carried out in high yield .


Molecular Structure Analysis

The molecular structure of “this compound” was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for its potential antibacterial activity. The minimum inhibitory concentration of these compounds was determined by microdilution technique against five known strains of bacteria .

Scientific Research Applications

Sigma Receptor Activity

  • Sigma Receptor Binding and Activity : 4-(6-Methoxynaphthalen-2-YL)piperidine derivatives exhibit notable sigma receptor affinity and selectivity, useful in PET experiments and potential cancer therapy (Berardi et al., 2005).

Receptor Agonist/Antagonist Activity

  • Sigma Receptor Agonist/Antagonist Activity : Compounds related to this compound display affinity at sigma subtypes but lack significant antiproliferative activity in certain cell lines (Niso et al., 2013).

PET Imaging Probes

  • PET Sigma1 Receptor Probes : Synthesized derivatives of this compound serve as selective probes for PET sigma1 receptor imaging (Gao et al., 2010).

Serotonin and Dopamine Activity

  • Serotonin and Dopamine Receptor Activity : Certain this compound derivatives exhibit activity on serotonin and dopamine receptors, suggesting potential use in psychiatric and neurological disorders (Perrone et al., 1994).

Bacterial Persistence

  • Targeting Bacterial Persisters : Specific derivatives of this compound can selectively kill bacterial persisters without affecting normal cells, offering a novel approach in antibiotic resistance management (Kim et al., 2011).

Estrogen Receptor Modulation

  • Selective Estrogen Receptor Modulators (SERMs) : Derivatives of this compound have been evaluated for potential as SERMs, with implications in breast cancer therapy (Yadav et al., 2011).

Analytical Chemistry Applications

  • Fluorogenic Labeling in HPLC : The methyl ester of 4-(6-Methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, is used as a fluorogenic labeling reagent for thiols in high-performance liquid chromatography (Gatti et al., 1990).

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Certain derivatives exhibit antibacterial activity against gram-positive and gram-negative bacteria, highlighting potential pharmaceutical applications (Mamatha et al., 2011).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h2-5,10-12,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMUGIJSYFRNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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